molecular formula C16H12BrN3O3 B11557367 N'-[(3Z)-7-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methoxybenzohydrazide

N'-[(3Z)-7-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methoxybenzohydrazide

Cat. No.: B11557367
M. Wt: 374.19 g/mol
InChI Key: DZTAGONZXSZEHT-UHFFFAOYSA-N
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Description

N’-[(3Z)-7-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-7-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE typically involves the condensation of 7-bromo-2-oxoindoline-3-carbaldehyde with 2-methoxybenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-7-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted indole derivatives .

Scientific Research Applications

N’-[(3Z)-7-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other indole derivatives with potential biological activities.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N’-[(3Z)-7-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-7-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methoxy substituents contribute to its potential as a versatile intermediate in organic synthesis and its promising therapeutic applications .

Properties

Molecular Formula

C16H12BrN3O3

Molecular Weight

374.19 g/mol

IUPAC Name

N-[(7-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methoxybenzamide

InChI

InChI=1S/C16H12BrN3O3/c1-23-12-8-3-2-5-9(12)15(21)20-19-14-10-6-4-7-11(17)13(10)18-16(14)22/h2-8,18,22H,1H3

InChI Key

DZTAGONZXSZEHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N=NC2=C(NC3=C2C=CC=C3Br)O

Origin of Product

United States

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